molecular formula C8H17N3O B3349369 N,N,4-trimethylpiperazine-1-carboxamide CAS No. 21579-89-5

N,N,4-trimethylpiperazine-1-carboxamide

Cat. No.: B3349369
CAS No.: 21579-89-5
M. Wt: 171.24 g/mol
InChI Key: OUVVCIBIGUCHRM-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperazine-1-carboxamide is a piperazine derivative characterized by three methyl substituents: two on the terminal nitrogen atoms (N,N-dimethyl) and one at the 4-position of the piperazine ring. This compound belongs to a class of heterocyclic carboxamides with applications in medicinal chemistry and organic synthesis. Piperazine carboxamides are often explored for their pharmacological activity, metabolic stability, and synthetic versatility .

Properties

IUPAC Name

N,N,4-trimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVCIBIGUCHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276173
Record name N,N,4-trimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21579-89-5
Record name N,N,4-trimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-carboxamide typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method is the methylation of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the carboxamide group.

Scientific Research Applications

N,N,4-trimethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding. It is used to investigate the interactions between small molecules and biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways. The specific pathways and molecular targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological and Metabolic Considerations

  • Metabolic Stability: N-Demethylation is a common metabolic pathway for piperazine carboxamides, as observed in the metabolism of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) . Trimethyl substitution in the target compound may slow this process due to steric hindrance. Fluorinated analogs (A2, A3) show reduced susceptibility to oxidative metabolism, enhancing their half-life .
  • Conformational Analysis :

    • Piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations , which are energetically favorable and may enhance receptor binding.

Q & A

Q. What are the standard synthetic routes and purification methods for N,N,4-trimethylpiperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
  • Step 1 : Formation of the piperazine core via reaction of ethylenediamine derivatives with halogenated precursors under basic conditions (e.g., K₂CO₃ in CH₃CN) .

  • Step 2 : Carboxamide introduction using coupling agents like HBTU or DCC in solvents such as DMF or dichloromethane .

  • Step 3 : Methylation at the N,N,4 positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
    Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, eluent: methanol/dichloromethane gradients) .

    Key Reaction Parameters
    Solvents: DMF, CH₂Cl₂, THF
    Bases: K₂CO₃, NaH, Et₃N
    Coupling Agents: HBTU, DCC
    Yield Optimization: ~50-70%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and carboxamide connectivity (δ 2.3-3.1 ppm for N-methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₈N₃O) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer :
  • Temperature Control : Maintain 0-5°C during methylation to prevent over-alkylation .
  • Solvent Selection : Use anhydrous DMF for coupling to minimize hydrolysis .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective methylation .
    Case Study : A 20% yield increase was achieved by substituting NaH with LiOH in THF at reflux .

Q. What crystallographic strategies are used to resolve the structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/ethyl acetate).
  • Refinement : Use SHELXL for structure solution; anisotropic displacement parameters for methyl groups .
    Example : A related piperazine-carboxamide derivative (CCDC-1990392) showed bond angles of 111.2° for the piperazine ring .

Q. How do structural modifications influence the biological activity of piperazine-carboxamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methyl Groups : N-Methylation enhances lipophilicity (logP ↑) and CNS penetration .
  • Carboxamide : Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
    Case Study : Replacement of N-methyl with N-ethyl in a similar compound reduced binding affinity by 40% .

Q. How should contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Experimental Replication : Validate assays under standardized conditions (pH 7.4, 37°C).
  • Control Comparisons : Use reference compounds (e.g., aripiprazole for receptor binding studies) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem CID 42891600 for analogous compounds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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